(3S)-3-Aminoheptanoic acid;hydrochloride
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Overview
Description
(3S)-3-Aminoheptanoic acid;hydrochloride: is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a heptanoic acid chain, with the hydrochloride salt form enhancing its solubility in water
Mechanism of Action
Mode of Action
It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given its structure, it might be involved in amino acid metabolism or other related biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3S)-3-Aminoheptanoic acid hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Aminoheptanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a heptanoic acid derivative.
Amination: The precursor undergoes an amination reaction where an amino group is introduced at the third carbon position. This can be achieved using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The resulting (3S)-3-Aminoheptanoic acid is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Aminoheptanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
Chemistry: (3S)-3-Aminoheptanoic acid;hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be incorporated into peptides and other bioactive compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein structure-function relationships. It can be incorporated into peptides to investigate their biological activity and stability.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural properties make it a candidate for drug development, targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Comparison with Similar Compounds
- (3S)-3-Aminopentanoic acid;hydrochloride
- (3S)-3-Aminobutanoic acid;hydrochloride
- (3S)-3-Aminopropanoic acid;hydrochloride
Comparison: Compared to these similar compounds, (3S)-3-Aminoheptanoic acid;hydrochloride has a longer carbon chain, which can influence its hydrophobicity and interaction with biological membranes
Properties
IUPAC Name |
(3S)-3-aminoheptanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLUJWKWWPBXAA-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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